1H-1-Benzazepine, 4-(4-fluorophenyl)-
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Overview
Description
1H-1-Benzazepine, 4-(4-fluorophenyl)-, also known by its systematic name 8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine , is a chemical compound with the molecular formula C₁₆H₁₅F₂N. It falls within the class of heterocyclic compounds and is structurally related to benzazepines. The compound’s molecular weight is approximately 259.29 g/mol .
Preparation Methods
The synthetic routes for 1H-1-Benzazepine, 4-(4-fluorophenyl)- can vary, but one common method involves the following steps:
Starting Material: Begin with a suitable precursor or starting material.
Fluorination: Introduce the fluorine atom at the desired position using appropriate reagents.
Cyclization: Form the benzazepine ring through cyclization reactions.
Substituent Introduction: Introduce the 4-(4-fluorophenyl) substituent.
Tetrahydro Derivative Formation: Obtain the tetrahydro-1H-1-benzazepine structure.
Industrial production methods may involve modifications or optimizations of these steps, but the core principles remain consistent.
Chemical Reactions Analysis
1H-1-Benzazepine, 4-(4-fluorophenyl)- can undergo various reactions, including:
Oxidation: Oxidative processes that modify functional groups.
Reduction: Reduction reactions to alter the compound’s structure.
Substitution: Substituting functional groups on the benzazepine ring. Common reagents and conditions depend on the specific reaction type and desired outcome. Major products formed from these reactions include derivatives with altered functional groups.
Scientific Research Applications
This compound finds applications in several scientific fields:
Medicine: Investigated for potential therapeutic effects due to its structural resemblance to other biologically active compounds.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for interactions with biological targets.
Mechanism of Action
The precise mechanism by which 1H-1-Benzazepine, 4-(4-fluorophenyl)- exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While 1H-1-Benzazepine, 4-(4-fluorophenyl)- is unique in its fluorine substitution pattern, similar compounds include other benzazepines and related heterocycles. Further exploration of its distinct features can provide valuable insights.
Remember that this compound’s applications and properties may evolve as research progresses.
Properties
CAS No. |
1030422-02-6 |
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Molecular Formula |
C16H12FN |
Molecular Weight |
237.27 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-1H-1-benzazepine |
InChI |
InChI=1S/C16H12FN/c17-15-7-5-12(6-8-15)13-9-10-18-16-4-2-1-3-14(16)11-13/h1-11,18H |
InChI Key |
OKAZJIMTDYEQMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=CN2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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